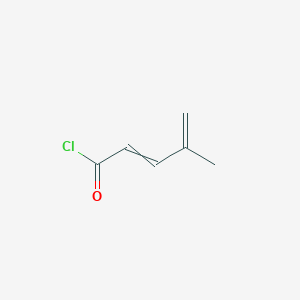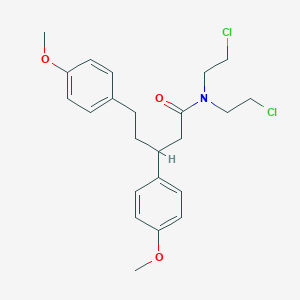
N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide is a synthetic organic compound characterized by its complex structure, which includes chloroethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of a suitable amine with 2-chloroethyl chloride, followed by the introduction of methoxyphenyl groups through a Friedel-Crafts acylation reaction. The final step involves the formation of the pentanamide structure under controlled conditions, often using a combination of solvents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to maximize the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. This compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-chloroethyl)-4-methoxybenzamide
- N,N-bis(2-chloroethyl)-3,5-dimethoxybenzamide
- N,N-bis(2-chloroethyl)-3,5-dichlorobenzamide
Uniqueness
N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide is unique due to its specific combination of chloroethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
65321-78-0 |
|---|---|
Molecular Formula |
C23H29Cl2NO3 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide |
InChI |
InChI=1S/C23H29Cl2NO3/c1-28-21-9-4-18(5-10-21)3-6-20(19-7-11-22(29-2)12-8-19)17-23(27)26(15-13-24)16-14-25/h4-5,7-12,20H,3,6,13-17H2,1-2H3 |
InChI Key |
VDZZREGGWQALOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(CC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
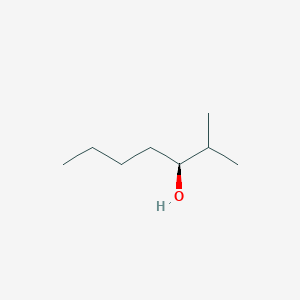
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
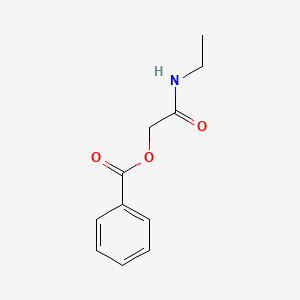
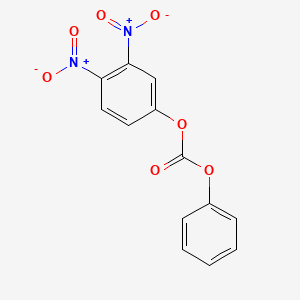


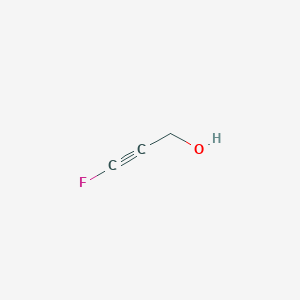
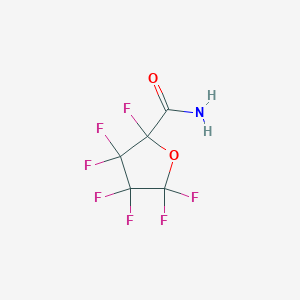
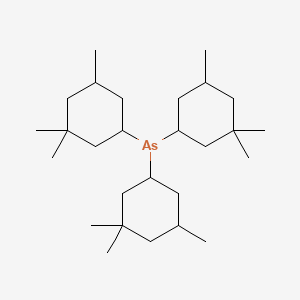
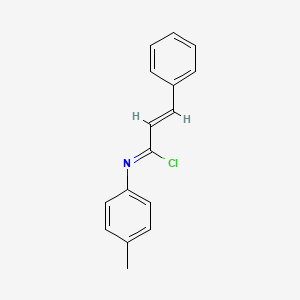
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
